4-Bromoestrone

描述

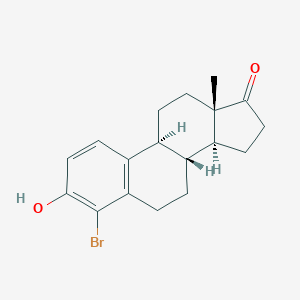

Structure

2D Structure

属性

IUPAC Name |

(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVJAYQCZUYON-QDTBLXIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251096 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-82-6 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Molecular Mechanisms of 4 Bromoestrone

Enzyme Modulation by 4-Bromoestrone and its Analogs

The introduction of a bromine atom at the fourth position of the estrone (B1671321) molecule confers upon it distinct enzymatic inhibitory properties. Research has primarily focused on its interaction with two enzymes pivotal to estrogen biosynthesis: steroid sulfatase and aromatase.

Steroid Sulfatase (STS) Inhibition Mechanisms

Steroid sulfatase is a critical enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. oup.com By blocking this conversion, STS inhibitors can reduce the pool of active steroids that can fuel the growth of hormone-dependent cancers.

Studies on 4-substituted estrogen analogs indicate that the nature of the substituent influences the mechanism of inhibition. While some derivatives act as irreversible, time- and concentration-dependent inhibitors, others, particularly those with small electron-withdrawing groups at the 4-position, tend to be good reversible inhibitors. nih.govresearchgate.netclemson.eduebi.ac.uk This reversibility implies a competitive or non-competitive binding to the enzyme's active site without forming a permanent covalent bond. The specific kinetic profile of this compound itself requires further detailed investigation to definitively classify its inhibitory mechanism.

A direct comparative study of the full series of 4-haloestrones (4-fluoroestrone, 4-chloroestrone, this compound, and 4-iodoestrone) and their precise IC50 values for STS inhibition is not extensively documented in publicly accessible literature. However, the principle that small electron-withdrawing groups at the 4-position enhance inhibitory potency suggests that the electronegativity and size of the halogen atom would influence the binding affinity and, consequently, the inhibitory potential. nih.govresearchgate.netclemson.edu Further research is needed to establish a clear structure-activity relationship within this series.

Aromatase (CYP19) Activity Modulation

Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. Its inhibition is a key strategy in the treatment of estrogen-receptor-positive breast cancer.

The substitution of a bromine atom at the C-4 position of estrone has been shown to influence its ability to inhibit aromatase. Studies on various 2- and 4-substituted estrones have demonstrated that these compounds can act as competitive inhibitors of aromatase. The introduction of a halogen at the C-4 position can increase the affinity of the estrone molecule for the aromatase enzyme.

Table 1: Aromatase Inhibition by Substituted Estrones

| Compound | Apparent K_i (μM) |

| Estrone | 2.5 |

| Potent Inhibitors (Range) | 0.10 - 0.66 |

This table illustrates the increased affinity of substituted estrones for aromatase compared to the parent compound, estrone. The range for potent inhibitors includes various halogenated and methylated derivatives.

The data suggests that the 4-bromo substitution likely places this compound within the more potent range of competitive aromatase inhibitors compared to estrone itself.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Interactions

This compound has been investigated for its potential to inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that catalyzes the conversion of the less potent estrone (E1) to the highly potent estradiol (B170435) (E2). nih.govnih.gov This conversion is a critical step in the local production of active estrogens in target tissues.

Research has shown that halogenation of the estrone A-ring can produce compounds with significant 17β-HSD1 inhibitory properties. nih.govnih.gov Studies involving a series of halogenated estrone derivatives have demonstrated that these compounds can act as inhibitors of this enzyme. Kinetic analyses of selected halogenated estrones revealed a competitive reversible inhibition mechanism against 17β-HSD1. nih.govtandfonline.com This indicates that these compounds, including by extension this compound, likely bind to the active site of 17β-HSD1 and compete with the natural substrate, estrone.

While detailed kinetic data specifically for this compound's inhibition of 17β-HSD1 is not as extensively reported as for its 2-substituted counterparts, the available literature supports its role as an inhibitor of this key steroidogenic enzyme. nih.govnih.gov

When comparing the inhibitory effects of different haloestrones on 17β-HSD1, the position of the halogen atom on the aromatic A-ring is a critical determinant of potency. nih.govnih.gov Scientific literature suggests that substitution at the C-2 position of estrone is generally more favorable for achieving high inhibitory activity against 17β-HSD1 compared to substitution at the C-4 position. nih.gov

Studies have identified 2-haloestrones as potent, submicromolar inhibitors of 17β-HSD1. nih.gov For example, certain 2-iodoestrone derivatives have shown strong inhibitory potential. In contrast, 4-halogenated estrones, including this compound, have been found to be less potent inhibitors of this enzyme. nih.gov This differential activity suggests that the active site of 17β-HSD1 has specific steric and electronic requirements, accommodating a halogen at the C-2 position more effectively than at the C-4 position.

One study reported that a steroidal inhibitor with a 2-bromoethyl side chain at position 3, which is structurally distinct from A-ring halogenation, exhibited potent irreversible inhibition of 17β-HSD1 with an IC50 value of 68 nM in intact T-47D cells. doi.org This further illustrates the sensitivity of the enzyme to the precise location of the bromine substitution.

Table 2: Comparative 17β-HSD1 Inhibition by Halogenated Estrones

| Compound Type | Position of Halogenation | Inhibitory Potential | Reference |

|---|---|---|---|

| 2-Haloestrones | C-2 | Potent, submicromolar inhibition | nih.gov |

| 4-Haloestrones (including this compound) | C-4 | Less potent inhibition compared to 2-haloestrones | nih.gov |

| 3-(2-bromoethyl)-16β-(m-carbamoylbenzyl)-17β-hydroxy-1,3,5(10)-estratriene (PBRM) | C-3 (side chain) | IC50 = 68 nM (in T-47D cells) | doi.orgnih.gov |

Other Steroid Hydroxylase Interactions

In addition to its interactions with aromatase and 17β-HSD1, this compound has been shown to inhibit other enzymes involved in estrogen metabolism, specifically estradiol 2-hydroxylase. nih.gov This enzyme, a member of the cytochrome P450 family (CYP1A1/CYP1A2), is responsible for the 2-hydroxylation of estradiol, a major pathway in its catabolism. wikipedia.org

Kinetic studies performed using male rat liver microsomes have demonstrated that this compound acts as a competitive inhibitor of estradiol 2-hydroxylase. nih.gov This mode of inhibition signifies that this compound directly competes with the endogenous substrate, estradiol, for binding to the enzyme's active site.

The potency of this inhibition has been quantified, with A-ring bromo steroids, including this compound, showing significant inhibitory activity. The ratio of the inhibitor constant to the substrate's Michaelis constant (Ki/Km) for the 2-hydroxylation reaction ranged from 0.28 to 0.48 for the A-ring bromo steroids tested. nih.gov This indicates that this compound is a potent inhibitor of this metabolic pathway. It is noteworthy that in the same study, 2-bromoestrogens also demonstrated competitive inhibition of this enzyme. nih.gov However, a direct comparative Ki value between 2-bromoestrone and this compound for this specific enzymatic reaction was not detailed in the provided context. Another study noted that while 2-haloestrogens showed competitive inhibition with apparent Ki values between 1.6 to 3.7 µM, 4-haloestrogens did not produce normal inhibition patterns in that particular experimental setup. nih.gov

Inhibition of Estradiol 16α-Hydroxylase Activity by this compound

This compound has been identified as a competitive inhibitor of estradiol 16α-hydroxylase. Kinetic studies have demonstrated that A-ring bromo-substituted steroids, including this compound, are effective inhibitors of this enzyme. nih.gov Research conducted on rat liver microsomes revealed that this compound, along with 2-bromoestrogens, competitively blocks the 16α-hydroxylation of estradiol. nih.gov

The potency of this inhibition is highlighted by the kinetic data, which shows a Ki/Km ratio for the 16α-hydroxylation in the range of 0.26 to 0.49. nih.gov This indicates that this compound has a significant affinity for the enzyme, comparable to that of the natural substrate, estradiol. The competitive nature of the inhibition suggests that this compound binds to the same active site on the enzyme as estradiol, thereby preventing the latter's conversion to 16α-hydroxyestradiol.

It is noteworthy that while both 2- and 4-bromo-substituted estrogens inhibit estradiol 16α-hydroxylase, 2-bromoestradiol was found to be the most potent inhibitor among the tested A-ring bromo steroids. nih.gov

Interaction with CYP17 Activity

CYP17A1 plays a crucial role in the biosynthesis of androgens and estrogens, and its inhibition is a therapeutic target in conditions like prostate cancer. nih.govduke.edu Inhibitors of CYP17A1, such as abiraterone, have been developed and studied for their clinical efficacy. nih.gov However, without direct experimental evidence, any potential inhibitory or modulatory effect of this compound on CYP17A1 activity remains speculative. Further research is required to elucidate whether this compound can bind to and influence the catalytic functions of CYP17A1.

Estrogen Receptor Binding and Modulation by this compound

Affinity and Activation Profiles with Estrogen Receptors (ERα, ERβ)

The binding affinity of this compound for the estrogen receptors, ERα and ERβ, is a critical determinant of its biological activity. However, specific Ki or IC50 values for this compound are not extensively documented in publicly available research. The affinity of various ligands for estrogen receptors can span a wide range, and even minor structural modifications can significantly alter binding.

For context, the binding affinities of other estrogenic compounds have been reported. For instance, the EC50 values for estradiol in displacing a fluorescent ligand from the ERα active site have been measured at 22 nM. researchgate.net The relative binding affinities (RBA) of various synthetic estrogens are often compared to that of estradiol, which is set as the standard. The lack of specific binding data for this compound makes a direct comparison of its affinity to that of estradiol or other haloestrogens challenging.

Differential Estrogenicity of this compound Compared to Other Haloestrogens

The estrogenicity of halogenated estrogens is influenced by the nature and position of the halogen atom on the steroid's A-ring. Generally, the introduction of a halogen at the C-2 or C-4 position tends to decrease the estrogenic effect compared to the parent compound, with the effect becoming more pronounced as the size of the halogen increases. nih.gov

Studies have indicated that 2-substituted estrone or 17β-estradiol compounds are typically less estrogenic than their C-4 counterparts. nih.gov Specifically, while 4-chloro substitution on estrone or estradiol retains estrogenicity, the introduction of a bromine or iodine at the C-4 position, as in this compound, results in a suppressed estrogenic effect compared to the parent hormone. nih.gov In contrast, 2-chloro, -bromo, and -iodo compounds also exhibit reduced estrogenicity. nih.gov

The following table summarizes the general trend of estrogenicity based on halogen substitution:

| Compound Type | General Estrogenic Effect |

| Parent Estrogen (e.g., Estrone) | High |

| 4-Chloroestrone | Retained Estrogenicity |

| This compound | Suppressed Estrogenicity |

| 4-Iodoestrone | Suppressed Estrogenicity |

| 2-Haloestrogens | Generally Less Estrogenic than 4-Haloestrogens |

| 2,4-Dihaloestrogens | Negligible Estrogenic Potential |

This table is based on general findings and relative comparisons. nih.gov

Computational Docking Studies on this compound-Receptor Interactions

While specific computational docking studies focusing solely on this compound are not prevalent in the available literature, general principles of ligand binding to the estrogen receptor alpha (ERα) ligand-binding pocket (LBP) can provide insights. The LBP is a hydrophobic cavity that accommodates the steroid nucleus. nih.govresearchgate.net

Key amino acid residues within the ERα LBP that are crucial for ligand binding include those that form hydrogen bonds and hydrophobic interactions. For instance, estradiol forms hydrogen bonds with Glu353 and Arg394 at one end of the molecule and with His524 at the other. nih.gov The binding of any ligand to this pocket is a result of the sum of these interactions.

A hypothetical docking of this compound into the ERα LBP would involve the steroid core occupying the hydrophobic pocket. The 3-hydroxyl group would likely form a hydrogen bond with Glu353 and Arg394, similar to estradiol. The bromine atom at the C-4 position would be situated within the pocket, and its size and electronegativity would influence the local hydrophobic and electronic interactions with surrounding amino acid residues. The precise orientation and binding energy would require a dedicated molecular modeling study. Such studies are valuable for predicting the binding affinity and understanding the structural basis of a ligand's activity. researchgate.netnih.govmdpi.com

Mechanism of Action via Estrogen Receptor

The mechanism of action of this compound is presumed to be mediated through its interaction with estrogen receptors, primarily ERα and ERβ. Upon binding to the receptor, a ligand can induce a specific conformational change in the receptor protein. duke.edunih.gov This altered conformation is a key determinant of the subsequent biological response.

Agonist binding, for example by estradiol, typically induces a conformation that facilitates the recruitment of coactivator proteins, leading to the activation of gene transcription. nih.gov Conversely, antagonists induce a different conformation that may either prevent coactivator binding or promote the recruitment of corepressor proteins, thereby inhibiting gene expression. nih.gov

The specific conformational change induced by this compound would dictate its functional outcome as an agonist, antagonist, or selective estrogen receptor modulator (SERM). Given its suppressed estrogenicity compared to estradiol, it is plausible that this compound induces a receptor conformation that is less efficient at recruiting coactivators or may even have partial antagonistic properties. The binding of different ligands can expose unique surfaces on the receptor, leading to differential interactions with other cellular proteins and resulting in a spectrum of biological activities. nih.gov The ultimate effect of this compound on estrogen receptor signaling would depend on the specific conformational state it stabilizes upon binding. nih.gov

Intracellular Biochemical Pathway Perturbations by this compound

Extensive research into the specific intracellular biochemical pathway perturbations caused by this compound is limited in publicly available scientific literature. While the broader class of brominated compounds and their interactions with biological systems have been a subject of study, specific data on this compound's mechanisms remain scarce. The following sections outline the established knowledge regarding the key pathways that are typically affected by compounds structurally related to steroid hormones.

Impact on Steroid Hormone Biosynthesis and Metabolism Pathways

The biosynthesis of steroid hormones is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various biologically active steroids. nih.gov Key enzymes in this pathway, such as those belonging to the cytochrome P450 superfamily and hydroxysteroid dehydrogenases (HSDs), are often targets for inhibition or modulation by exogenous compounds. nih.govnih.gov

Compounds with a steroidal backbone, similar to this compound, have the potential to interact with these enzymes. For instance, aromatase (CYP19A1), a critical enzyme that catalyzes the final step in estrogen biosynthesis by converting androgens to estrogens, is a known target for various inhibitors. nih.gov These inhibitors can be broadly categorized as steroidal (Type I) or non-steroidal (Type II), each with distinct mechanisms of action. nih.gov Steroidal inhibitors, which are structurally similar to the natural substrate, can act as competitive inhibitors, binding to the active site of the enzyme. nih.gov

Another crucial family of enzymes in steroid metabolism is the 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org These enzymes are responsible for the interconversion of less active 17-keto steroids and more potent 17-hydroxy steroids, such as the conversion of estrone to the more potent estradiol. wikipedia.org Inhibition of specific 17β-HSD isozymes is a strategy for modulating the levels of active sex steroids. nih.gov

Interactive Data Table: Key Enzymes in Estrogen Biosynthesis and Metabolism

| Enzyme | Gene | Function | Potential for Interaction with Estrone Analogs |

| Aromatase | CYP19A1 | Converts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). nih.gov | High, as it is the primary target for many steroidal and non-steroidal inhibitors. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase Type 1 | HSD17B1 | Catalyzes the conversion of estrone to the more potent estradiol. wikipedia.orgnih.gov | High, as it directly metabolizes estrone and its analogs can act as inhibitors. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase Type 2 | HSD17B2 | Catalyzes the conversion of estradiol back to estrone. wikipedia.org | Moderate, as it acts on the product of the pathway leading from estrone. |

| Steroid Sulfotransferase | SULTs | Sulfates estrogens, generally leading to their inactivation and excretion. | Moderate, as it is involved in the metabolism of estrogens. |

Investigation of Enzyme-Enzyme Interactions and Metabolic Channeling

Metabolic channeling is a process where the intermediates of a metabolic pathway are passed directly from one enzyme to the next without diffusing into the bulk solvent. nih.gov This phenomenon, often mediated by the formation of multi-enzyme complexes known as "metabolons," can enhance the efficiency and specificity of a metabolic pathway. nih.gov

In steroidogenesis, there is evidence for functional interactions and the formation of complexes between different steroidogenic enzymes, such as the interaction between cytochrome P450 enzymes and their redox partners like NADPH-cytochrome P450 reductase. nih.gov These interactions are crucial for the efficient transfer of electrons required for the catalytic activity of P450 enzymes. nih.gov

The concept of metabolic channeling in steroidogenesis suggests that the spatial organization of enzymes within the endoplasmic reticulum and mitochondria is not random. This organization could facilitate the efficient conversion of cholesterol to active steroid hormones while minimizing the release of intermediate products.

There is currently no specific research investigating the effect of this compound on enzyme-enzyme interactions or metabolic channeling within the steroidogenic pathways. Such studies would require sophisticated techniques like co-immunoprecipitation, fluorescence resonance energy transfer (FRET), or detailed kinetic analyses in reconstituted systems to probe the formation and function of these multi-enzyme complexes in the presence of this compound. Without such data, any potential role of this compound in disrupting these higher-order enzymatic structures remains speculative.

Structure Activity Relationship Sar Studies of 4 Bromoestrone

Influence of Halogen Position on Biological Activity

The position of the halogen atom on the estrone (B1671321) steroid ring is a critical determinant of its biological profile, significantly affecting its ability to inhibit key enzymes in estrogen biosynthesis.

Research indicates that the specific placement of a halogen on the A-ring of the estrone skeleton can lead to differential inhibition of enzymes such as aromatase, steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). nih.govcore.ac.uk Generally, substitutions at the C-2 position are considered more advantageous for inhibiting aromatase and 17β-HSD1. nih.govcore.ac.uk In contrast, halogenation at the C-4 position tends to produce more effective inhibitors of STS. nih.govcore.ac.uk

A comparative study of various halogenated estrone derivatives revealed these distinct inhibitory profiles. For instance, 2-chloroestrone and 2-bromoestrone showed low micromolar inhibition of aromatase, with IC₅₀ values of 6.0 µM and 8.7 µM, respectively. nih.govcore.ac.uk Conversely, 4-halogenated estrones, particularly 4-iodoestrone, demonstrated outstanding submicromolar inhibition of STS, with an IC₅₀ value of 0.23 µM. nih.govcore.ac.uk This suggests that the C-4 position is more favorable for targeting STS, while the C-2 position is preferred for aromatase inhibition.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2-Chloroestrone | Aromatase | 6.0 nih.govcore.ac.uk |

| 2-Bromoestrone | Aromatase | 8.7 nih.govcore.ac.uk |

| 4-Bromoestrone | STS | 0.89 core.ac.uk |

| 4-Iodoestrone | STS | 0.23 nih.govcore.ac.uk |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for C-2 and C-4 halogenated estrone derivatives against their primary enzyme targets.

The size of the halogen atom substituted on the estrone molecule has a discernible impact on its estrogenic activity and binding affinity to estrogen receptors (ERs). nih.govcore.ac.uk It is a general observation that the estrogenic effect of halogenated estrones decreases as the size of the halogen increases. nih.govcore.ac.uk Furthermore, C-2 substituted estrones are typically less estrogenic than their C-4 counterparts. nih.govcore.ac.uk

For example, studies on 4-halogenated equilenin (B1671562) derivatives, which share a similar steroidal structure, found that 4-fluoro derivatives were more estrogenic than the 4-chloro and 4-bromo derivatives. nih.gov This was demonstrated by a higher binding affinity for both ERα and ERβ. nih.gov This trend suggests an inverse relationship between the atomic radius of the halogen (F < Cl < Br) and the estrogenic response. While 4-chloro substitution on estrone or estradiol (B170435) can retain estrogenicity, the introduction of larger halogens like bromine and iodine at the C-4 position, or any halogen at the C-2 position, tends to suppress this effect compared to the parent compound. nih.gov

| Halogen at C-4 | Relative Estrogenic Effect |

| Fluorine | Higher nih.gov |

| Chlorine | Higher nih.gov |

| Bromine | Lower nih.govnih.gov |

| Iodine | Lower nih.gov |

This table illustrates the general trend of estrogenic effect based on the size of the halogen substituent at the C-4 position.

Role of Steroid Backbone Modifications on this compound Activity

Modifications to the core steroid structure, particularly the stereochemistry at C-13 and the functional group at C-17, play a pivotal role in modulating the inhibitory activity of this compound.

The stereochemical configuration at the C-13 position of the steroid nucleus significantly influences the enzyme inhibitory potential. The natural configuration is 13β. Inversion to the 13α-epimer can drastically alter the shape of the molecule and its interaction with enzyme active sites. nih.govcore.ac.uk In the 13α-estrone series, the inhibitory activity is highly dependent on both the type and position of the halogen substituent. nih.govcore.ac.uk For instance, introducing iodine into the A-ring of 13α-estrone was found to be more advantageous for STS inhibition than introducing smaller halogens like bromine or chlorine. nih.govcore.ac.uk Notably, 13α-estrone itself is a potent inhibitor of STS. core.ac.uk The brominated and iodinated derivatives of 13α-estrone have displayed low micromolar or even submicromolar inhibitory potential against STS. core.ac.uk

The nature of the substituent at the C-17 position is a critical factor for enzyme inhibition, especially for aromatase. nih.govdrugbank.com The presence of a 17-carbonyl group (a ketone, as in estrone) is considered crucial for the binding of these inhibitors to the active site of the aromatase enzyme. nih.govcore.ac.ukdrugbank.com Consequently, estradiol analogues, which have a 17β-hydroxyl group (an alcohol), are significantly weaker inhibitors of aromatase compared to their corresponding estrone counterparts. nih.govdrugbank.com This highlights the importance of the C-17 ketone for establishing a stable enzyme-inhibitor complex. drugbank.com

Computational Approaches in this compound SAR Elucidation

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for elucidating the SAR of this compound. wikipedia.orgnih.govresearchgate.net These approaches allow for the prediction of binding affinities and the visualization of interactions between the inhibitor and its target enzyme at an atomic level. nih.govresearchgate.net

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of enzymes like aromatase. nih.govresearchgate.net Such studies have identified key amino acid residues that are important for interacting with steroidal inhibitors. For aromatase, these often include polar residues (like Asp309, Thr310), aromatic residues (like Phe134, Phe221, Trp224), and non-polar residues (like Val370, Met374, Leu477). nih.govnorthumbria.ac.uk By understanding how this compound fits into this binding pocket, researchers can rationalize its inhibitory activity and design modifications to enhance its potency. The interaction with the heme group in the aromatase active site is a particularly important factor for many inhibitors. bohrium.com

QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.org This allows for the prediction of the inhibitory potential of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov These computational techniques, when used in conjunction with experimental data, provide a powerful platform for the rational design of new and improved enzyme inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the biological activity of a set of compounds with their physicochemical properties or structural features, known as descriptors. wikipedia.org These models aim to predict the activity of new or untested compounds and to understand the molecular properties that govern their biological effects. wikipedia.orgnih.gov A QSAR model generally takes the form of an equation: Activity = f(descriptors) + error. wikipedia.org

In the context of this compound, QSAR studies are instrumental in quantifying the impact of the C4-bromo substitution on its binding affinity for estrogen receptors. While specific QSAR models developed exclusively for this compound are not detailed in the reviewed literature, principles can be drawn from broader QSAR analyses of estrogenic compounds. For instance, 3D-QSAR studies on a wide range of estrogen receptor α (ERα) ligands have revealed that binding affinity is predominantly determined by hydrophobic contacts within the ligand binding pocket (LBP), supplemented by key hydrogen bonds. plos.org

The bromine atom in this compound influences several key descriptors used in QSAR models:

Hydrophobicity: The bromo group increases the lipophilicity of the A-ring, which can enhance hydrophobic interactions with nonpolar residues in the ER binding pocket. plos.org

Electronic Properties: As an electron-withdrawing group, bromine alters the electron distribution of the phenolic A-ring, which may affect hydrogen bonding and other electrostatic interactions. researchgate.net

Steric Factors: The size of the bromine atom (its van der Waals radius) is significantly larger than hydrogen, introducing additional steric bulk that must be accommodated within the receptor's binding site.

These modifications are quantified by descriptors in a QSAR model to predict changes in binding affinity. The table below illustrates key molecular descriptors that would be altered by the C4-bromination of estrone.

| Molecular Descriptor | Description | Effect of 4-Bromo Substitution (vs. Estrone) | Implication for ER Binding |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity/lipophilicity of the molecule. | Increase | Potentially stronger hydrophobic interactions with nonpolar residues in the binding pocket. plos.org |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | Increase | Indicates larger steric volume and increased potential for van der Waals interactions. |

| A-Ring Electrostatic Potential | Describes the charge distribution across the phenolic A-ring. | Modified | Alters the strength and geometry of hydrogen bonds and other electrostatic interactions. |

| Halogen Bonding Potential | The ability of the bromine atom to act as a halogen bond donor. | Introduced | Potential for a new, stabilizing interaction with an electron-donating residue (e.g., a backbone carbonyl) in the binding site. |

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.orgyoutube.com In drug discovery, MD simulations provide detailed insight into the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and the specific interactions that anchor the ligand in the binding site. researchgate.netnih.gov

For this compound, MD simulations can elucidate the dynamic behavior of the compound within the estrogen receptor's ligand binding pocket (LBP). The ERα LBP is known to be predominantly hydrophobic and somewhat flexible, allowing it to adapt to structurally diverse ligands. plos.org The stability of the this compound-ERα complex is determined by a network of non-covalent interactions.

Key interactions governing the binding of steroidal estrogens, and by extension this compound, to the ERα include:

Hydrogen Bonds: The C3-hydroxyl group of the A-ring acts as a crucial hydrogen bond donor and acceptor, forming interactions with residues such as Glu353 and Arg394, while the C17-ketone of the D-ring can interact with the backbone amide of a residue like Leu525.

Hydrophobic Interactions: The steroid's core structure engages in extensive van der Waals and hydrophobic contacts with a host of nonpolar residues that line the pocket, including Leu346, Leu387, and Phe404. plos.org

MD simulations can track the stability of these interactions over the simulation time, calculate binding free energies, and reveal the conformational flexibility of both the ligand and key receptor residues like His524. plos.org The following table summarizes the primary molecular interactions between this compound and the ERα binding pocket as inferred from studies of related ligands.

| Interaction Type | Interacting Moiety of this compound | Potential Interacting ERα Residues | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor/Acceptor) | C3-OH group | Glu353, Arg394, H₂O molecule | Essential for anchoring the A-ring and high-affinity binding. |

| Hydrogen Bond (Acceptor) | C17-Ketone group | His524, Leu525 (backbone) | Anchors the D-ring, contributing to ligand orientation and affinity. |

| Hydrophobic Interactions | Steroid Core (Rings B, C, D) | Ala350, Leu384, Leu387, Met388, Leu391, Phe404, Met421, Ile424, Leu525 | Forms the primary basis of binding affinity by stabilizing the nonpolar steroid scaffold. plos.org |

| Halogen Bond (Potential) | C4-Bromo group | Backbone carbonyl oxygen (e.g., of Leu346) | Provides an additional stabilizing interaction, potentially increasing residence time and affinity. plos.org |

4 Bromoestrone As a Chemical Probe in Biological Systems

Design and Validation of 4-Bromoestrone-Based Probes

The development of a reliable chemical probe from a bioactive molecule like this compound is a resource-intensive process that requires meeting stringent criteria. A probe's usefulness is defined by its ability to modulate a specific target, allowing researchers to confidently link that molecular intervention to a biological outcome.

For a compound like this compound to be considered a high-quality chemical probe in the field of steroid research, it must satisfy a set of consensus criteria that ensure its suitability for hypothesis-testing experiments. These standards are essential to avoid generating misleading or uninterpretable results. Key criteria include demonstrated potency and selectivity for its intended target, a clear mechanism of action, and suitability for use in cellular assays. For steroid research, this often involves targeting estrogen receptors or steroidogenic enzymes.

A high-quality probe must exhibit high potency and selectivity to ensure that its biological effects can be confidently attributed to the modulation of its intended target. According to consensus criteria, chemical probes should ideally have a potency of less than 100 nM in biochemical assays (IC₅₀ or K_d) and less than 1 µM in cell-based assays (EC₅₀). ebi.ac.uk They must also demonstrate significant selectivity (greater than 30-fold) against other related proteins, particularly within the same target family. ebi.ac.uk The probe's mechanism of action must be well-understood, and there should be clear evidence that it engages its target in living cells. frontiersin.org Furthermore, the probe should be readily available to the research community to ensure reproducibility and broader utility. nih.gov

Table 1: Core Criteria for a High-Quality Chemical Probe

| Criterion | Description | Relevance to Steroid Research (e.g., this compound) |

|---|---|---|

| Potency | The concentration required to produce a defined effect. In biochemical assays, IC₅₀ or K_d < 100 nM; in cellular assays, EC₅₀ < 1 µM. ebi.ac.uk | Must potently bind to an estrogen receptor or inhibit a steroidogenic enzyme at low concentrations to be effective. |

| Selectivity | The probe should have a significantly higher affinity for its intended target over other proteins, especially related ones (>30-fold). ebi.ac.uk | Critical to distinguish effects on a specific estrogen receptor isoform (ERα vs. ERβ) or a specific enzyme (e.g., steroid sulfatase vs. aromatase). |

| Target Engagement | Direct evidence that the probe interacts with its target protein in a cellular or in vivo model. | Essential to confirm that this compound reaches and binds to its intracellular target (e.g., an enzyme in the endoplasmic reticulum). nih.gov |

| Mechanism of Action | A well-characterized understanding of how the probe affects its target (e.g., competitive inhibitor, allosteric modulator). frontiersin.orgnih.gov | Determines whether this compound acts as a reversible or irreversible inhibitor, or as a receptor agonist or antagonist. |

| Cellular Activity | The probe must be active in cell-based assays, demonstrating cell permeability and on-target effects. nih.gov | This compound must be able to cross the cell membrane to reach intracellular steroidogenic enzymes or nuclear receptors. |

| Defined Controls | Availability of a structurally related but biologically inactive (negative) control compound. | A non-binding analogue of this compound would be used to confirm that observed effects are not due to off-target or non-specific actions. |

| Chemical Stability | The compound must be stable under assay conditions and not be overly reactive. nih.gov | Ensures that the observed biological effect is due to the intact this compound molecule and not a degradation product. |

Proximal assays that directly measure the physical interaction between the probe and its target are considered highly valuable. nih.gov These can be contrasted with distal readouts, which measure downstream biological events that could be influenced by other pathways. nih.govmdpi.com Methodologies can be broadly categorized as label-free, requiring no modification to the probe, or label-based, which utilize modified versions of the probe or target. nih.gov

The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method based on the principle that a protein becomes more resistant to heat-induced unfolding when bound to a ligand. nih.govnih.gov Other techniques include radioligand displacement assays, which measure the ability of a probe to compete with a radiolabeled ligand for the target protein. nih.gov Chemoproteomic approaches, such as affinity-based protein profiling (AfBPP), can provide a global view of a probe's interactions, helping to assess both on-target engagement and off-target selectivity simultaneously. nih.gov For in vivo models, imaging techniques like Positron Emission Tomography (PET) can be used to visualize and quantify target engagement in living organisms. nih.gov

Table 2: Methodologies for Assessing Target Engagement

| Methodology | Principle | Application in Research Models |

|---|---|---|

| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. nih.govnih.gov | Cells or tissue lysates are heated after treatment with the probe. The amount of soluble (unfolded) target protein is quantified, often by Western blot. |

| Radioligand Displacement Assay | A non-radioactive probe competes with a known radiolabeled ligand for binding to the target receptor or enzyme. nih.govnih.gov | Used to determine the binding affinity (e.g., IC₅₀) of a probe like this compound for estrogen receptors in tissue homogenates. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of enzymes, allowing for activity-dependent target engagement measurement. nih.gov | Can be used ex situ on tissue lysates from probe-treated animals to measure the remaining activity of a target enzyme class. nih.gov |

| Bioluminescence Resonance Energy Transfer (BRET) | A cell-based assay that measures the proximity between a luciferase-tagged target protein and a fluorescently labeled probe. nih.gov | Requires genetic modification of the target protein, but provides real-time measurement of probe binding in living cells. |

| Positron Emission Tomography (PET) | An in vivo imaging technique where a radiolabeled tracer competes with the unlabeled probe for target binding in a living organism. nih.gov | Allows for non-invasive, quantitative assessment of target occupancy in the brain or peripheral tissues of animal models. |

| Quantitative Whole-Body Autoradiography (QWBA) | A technique that maps the distribution of a radiolabeled compound throughout the entire body of an animal subject. nih.gov | Provides comprehensive information on where the probe accumulates, indicating potential sites of target engagement and off-target effects. |

Applications of this compound Probes in Cellular and Subcellular Research

By meeting the criteria for a chemical probe, this compound can be applied to investigate various aspects of steroid biology. Its structural similarity to endogenous estrogens allows it to interact with the machinery responsible for estrogen synthesis and signaling, providing a means to study these processes in detail.

Estrogen receptors (ERs) are critical mediators of estrogen signaling and are implicated in the development and progression of breast cancer. taylorandfrancis.com Chemical probes that bind to ERs are invaluable for studying their function. taylorandfrancis.com The affinity of a compound for the ER is a key determinant of its potential as a probe. nih.gov Competitive binding assays, which measure the ability of a test chemical to displace radiolabeled estradiol (B170435) from the ER, are a standard method for determining this affinity. nih.govnih.gov

While a comprehensive binding affinity dataset for this compound itself is not detailed in the reviewed literature, studies on structurally related compounds provide context. The introduction of different functional groups to the steroidal A-ring can significantly alter binding affinity. For instance, a study investigating various estrogen derivatives found that structural features are crucial for ER binding. nih.gov A probe based on this compound, potentially labeled with a fluorescent tag or a radionuclide, could be used to visualize ER distribution in cells, quantify receptor levels, and study the dynamics of receptor-ligand interactions. nih.govnih.gov Such probes are essential for dissecting the distinct biological roles of ER isoforms, such as ERα and ERβ, and understanding how their signaling is coordinated or dysregulated in disease. nih.gov

Steroidogenic enzymes are responsible for the synthesis of all steroid hormones from cholesterol. taylorandfrancis.comwikipedia.org Inhibitors of these enzymes are crucial chemical probes for understanding their roles in both normal physiology and diseases like breast cancer. nih.gov Key enzymes in the estrogen synthesis pathway include aromatase, which converts androgens to estrogens, and steroid sulfatase (STS), which desulfates inactive steroid precursors like estrone (B1671321) sulfate (B86663) (E1S) into active forms like estrone (E1). nih.govwikipedia.org

Intracrinology is the concept that some tissues can synthesize and metabolize their own supply of active steroid hormones from inactive circulating precursors, allowing for local, fine-tuned regulation of hormone action. nih.govnih.gov This local production is particularly relevant in estrogen-responsive tissues and cancers, where it can drive proliferation independently of systemic hormone levels. frontiersin.orgmdpi.com The enzymes STS and aromatase are key players in the intracrine production of estrogens. frontiersin.org

Chemical probes that can enter cells and inhibit these enzymes are essential tools for studying intracrine mechanisms. mdpi.com Given its demonstrated potential to act as an STS inhibitor, this compound can be used to probe the importance of the sulfatase pathway in providing active estrogens to a cell. nih.govnih.gov For example, treating endometrial cells with an STS inhibitor was shown to decrease the secretion of decidualization markers, demonstrating the importance of local estrogen activation. mdpi.com To further explore intracrine modulation, a labeled version of this compound (e.g., fluorescent or radiolabeled) could be used to track its uptake, subcellular distribution to compartments like the endoplasmic reticulum where STS resides, and its interaction with the target enzyme, providing a more complete picture of local steroid metabolism. wikipedia.orgnih.gov

Assessment of Estrogenic Activity in in vitro Systems

The estrogenic activity of this compound, a halogenated derivative of estrone, has been a subject of scientific investigation to understand how modifications to the steroidal backbone influence its interaction with estrogen receptors (ERs) and subsequent biological responses. In vitro assays are crucial tools in this assessment, providing a controlled environment to dissect the molecular mechanisms of action. These assays typically include competitive binding assays to determine the affinity of the compound for estrogen receptors and cell-based assays to measure the functional consequences of this binding, such as cell proliferation.

Research into the structure-activity relationships of halogenated estrone derivatives has provided insights into the estrogenicity of this compound. Studies have shown that the introduction of a bromine atom at the C-4 position of the estrone molecule leads to a suppressed estrogenic effect compared to the parent compound, estrone. nih.gov This reduction in estrogenic activity is a general trend observed with increasing size of the halogen substituent. nih.gov

In comparison to other halogenated isomers, C-4 substituted estrone compounds are generally considered to be more estrogenic than their C-2 counterparts. nih.gov However, the presence of the bulky bromine atom at the C-4 position in this compound significantly diminishes its ability to effectively bind to and activate the estrogen receptor.

The assessment of estrogenic activity is often performed using various established in vitro systems. These can be broadly categorized into receptor binding assays and cell-based functional assays.

Cell-Based Functional Assays: These assays measure the biological response elicited by the binding of a compound to the estrogen receptor in living cells. A widely used model is the MCF-7 human breast cancer cell line, which is estrogen-responsive.

E-SCREEN (Estrogen-Screen) Assay: This assay quantifies the proliferative effect of estrogenic compounds on MCF-7 cells. mdpi.comscielo.br An increase in cell number after exposure to a test compound indicates estrogenic activity. Based on the findings that 4-bromo compounds exhibit suppressed estrogenic effects, it is expected that this compound would show a significantly reduced proliferative response in MCF-7 cells compared to estradiol or estrone. nih.gov

Detailed research findings on the specific percentage of estrogenic activity of this compound relative to estradiol or its precise IC50 in receptor binding assays are not extensively detailed in the provided search results. However, the collective evidence from studies on halogenated estrogens provides a clear indication of its attenuated estrogenic profile.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromoestrone, and what factors influence yield and purity?

- Methodological Answer : Prioritize bromination of estrone using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel column chromatography (hexane:ethyl acetate gradient). Key factors include temperature control (60–70°C), stoichiometric equivalence of brominating agents, and rigorous exclusion of moisture to avoid side reactions .

- Example Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NBS/DMF | None | 78–85 | ≥98% |

| Br₂/Glacial Acetic Acid | H₂SO₄ | 65–72 | 90–95% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use H/C NMR to confirm bromination at the C4 position (δ 4.5–5.0 ppm for protons near Br; C shift ~110 ppm for C-Br). High-resolution mass spectrometry (HRMS) should show [M+H]⁺ at m/z 347.0921 (C₁₈H₂₁BrO₂). Infrared (IR) spectroscopy should confirm carbonyl retention (C=O stretch at ~1700 cm⁻¹) and absence of hydroxyl groups .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratory settings?

- Methodological Answer : Standardize protocols for solvent drying (e.g., molecular sieves for DMF), reaction monitoring (TLC Rf = 0.4 in 3:7 ethyl acetate:hexane), and purification parameters (column dimensions, flow rate). Document batch-specific variations in starting material purity and humidity levels during synthesis .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the estrogenic activity of this compound while minimizing confounding variables?

- Methodological Answer : Use ERα/ERβ-transfected cell lines (e.g., HEK293) with luciferase reporters. Include 17β-estradiol as a positive control and tamoxifen as an antagonist. Normalize data to cell viability (MTT assay) and account for serum estrogen levels by using charcoal-stripped fetal bovine serum. Statistical analysis should employ non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .

Q. What statistical approaches are recommended for resolving contradictory findings in this compound’s receptor binding affinity across different experimental models?

- Methodological Answer : Apply meta-analysis techniques to aggregate data from radioligand binding assays (e.g., H-estradiol displacement) and surface plasmon resonance (SPR) studies. Use random-effects models to account for inter-study variability. Sensitivity analysis should test for outliers and publication bias .

Q. What considerations are essential when developing HPLC-MS protocols for quantifying this compound in complex biological matrices?

- Methodological Answer : Optimize chromatographic separation using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Employ stable isotope-labeled internal standards (e.g., C-4-Bromoestrone) to correct matrix effects. Validate linearity (1–100 ng/mL), limit of detection (0.3 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .

- Example Table :

| Parameter | Value/Requirement |

|---|---|

| Column | C18 (2.1 × 50 mm) |

| Mobile Phase | 0.1% FA in H₂O/ACN |

| LOD | 0.3 ng/mL |

| Recovery (Plasma) | 85–92% |

Methodological Best Practices

- Experimental Design : Align hypotheses with mechanistic studies (e.g., molecular docking for binding mode validation) and include triplicate biological replicates to ensure statistical power .

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., compare SPR binding kinetics with cellular activation assays) and document environmental variables (e.g., temperature fluctuations during assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。